Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate
Description
Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 1,3,4-oxadiazole ring via a thioacetamide bridge. This structural complexity distinguishes it from simpler benzoate derivatives, such as Inosiplex, which contains a 4-(acetylamino)benzoate component but lacks the oxadiazole-pyridyl system . The compound’s design suggests applications in medicinal chemistry, leveraging the oxadiazole’s bioisosteric properties and the pyridyl group’s role in enhancing solubility and target binding.
Properties
IUPAC Name |
ethyl 4-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-2-25-17(24)13-3-5-14(6-4-13)20-15(23)11-27-18-22-21-16(26-18)12-7-9-19-10-8-12/h3-10H,2,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTVKAYEYDTELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether Formation: The oxadiazole ring is then reacted with a thiol to form the thioether linkage.
Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride.
Amidation: The acetylated compound is then reacted with ethyl 4-aminobenzoate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones can be formed.
Reduction: Reduced forms of the oxadiazole or pyridine rings.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate has been studied for its potential effectiveness against various bacterial strains. A study demonstrated that derivatives of oxadiazole showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead in developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. This compound was evaluated in vitro for its cytotoxic effects on several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent .
Material Science
Synthesis of Metal Complexes
this compound serves as a versatile ligand in coordination chemistry. Its ability to form complexes with transition metals has been documented. For instance, studies have synthesized metal complexes using this compound as a ligand, which exhibited interesting photophysical properties and catalytic activities . These complexes are being explored for applications in catalysis and materials science.
Analytical Chemistry
Fluorescent Probes
The compound's unique structure allows it to be utilized as a fluorescent probe in analytical chemistry. Its derivatives have been developed for detecting metal ions due to their enhanced fluorescence upon binding with specific ions. This property is particularly useful in environmental monitoring and biological assays where trace metal detection is crucial .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated significant activity against multiple bacterial strains. |
| Investigation of Anticancer Effects | Medicinal Chemistry | Induced apoptosis in various cancer cell lines with dose-dependent effects. |
| Synthesis of Metal Complexes | Material Science | Created complexes with unique photophysical properties; potential applications in catalysis. |
| Development of Fluorescent Probes | Analytical Chemistry | Enhanced fluorescence upon binding with metal ions; useful for detection purposes. |
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, while the pyridine ring can coordinate with metal ions.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 1,3,4-oxadiazole ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 4-pyridyl group is moderately electron-withdrawing, contrasting with the electron-rich 3-methylisoxazolyl (I-6373) and electron-deficient nitro groups ( compounds). This affects polarity, solubility, and intermolecular interactions .
- Halogen vs. Heteroaryl Substitutions : The bromophenyl analog () exhibits higher molecular weight (∼423 g/mol) and reduced solubility compared to the pyridyl-substituted target due to bromine’s hydrophobic nature .
Core Structure Similarities
- Thioacetamide Linkers : Compounds like the target and ’s bromophenyl analog use thioether bridges, which improve metabolic stability compared to oxygen-based linkers .
Physical and Chemical Properties
Melting Points and Solubility
Data from highlights substituent effects on physical properties:
The target’s pyridyl group likely confers intermediate solubility in polar solvents (e.g., DMSO) due to its balanced electron-withdrawing and hydrogen-bonding capabilities.
Molecular Weight and Polarity
Biological Activity
Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant case studies and data.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- An ethyl ester group
- An acetylamino group
- A 1,3,4-oxadiazole moiety
- A pyridine ring
This unique combination of functional groups contributes to its biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar compounds containing the oxadiazole and pyridine moieties. For instance, a study on related 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | E. coli, S. aureus, P. aeruginosa | Significant |
| 5-Pyridyl-1,3,4-oxadiazole derivatives | E. coli, S. aureus | Moderate to High |
Antitumor Activity
The antitumor potential of compounds with similar structures has been explored extensively. Notably, derivatives of 1,3,4-oxadiazole have shown promising results in inhibiting tumor growth in vitro. For example, one study reported that certain oxadiazole derivatives exhibited cytotoxic effects against cancer cell lines such as HeLa cells .
Case Study: Antitumor Effects
In a controlled experiment, a series of oxadiazole derivatives were tested for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could activate both extrinsic and intrinsic apoptotic pathways, leading to significant cell death .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : Compounds containing oxadiazole rings often act as enzyme inhibitors which can disrupt metabolic pathways in bacteria and cancer cells.
- Induction of Apoptosis : The ability to trigger programmed cell death is crucial for antitumor activity.
- Interaction with DNA : Some derivatives may intercalate with DNA or inhibit DNA synthesis.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate, and how is reaction progress monitored?
The compound is synthesized via multi-step reactions, typically involving:
- Formation of the oxadiazole ring through cyclization of thiosemicarbazides under basic reflux conditions .
- Coupling reactions using glacial acetic acid as a catalyst to link the oxadiazole-thioacetamide moiety to the ethyl benzoate backbone . Reaction progress is monitored by thin-layer chromatography (TLC) at each step to confirm intermediate purity .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
Key characterization methods include:
- Melting point analysis to assess purity.
- FT-IR spectroscopy to verify functional groups (e.g., C=O at ~1700 cm⁻¹ for ester, N-H stretches for amides) .
- 1H-NMR to confirm proton environments (e.g., pyridyl protons at δ 8.5–8.7 ppm, ester ethyl group at δ 1.2–1.4 ppm) .
- Elemental microanalysis to validate empirical formulas (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .
Advanced Research Questions
Q. What strategies optimize the yield of the oxadiazole ring formation in the target compound?
- pH control : Filtration of intermediates at slightly acidic pH (5–6) maximizes yield by avoiding salt formation .
- Catalyst selection : Use of glacial acetic acid accelerates Schiff base formation during hydrazone synthesis .
- Reaction time : Extended reflux (4–6 hours) ensures complete cyclization, as confirmed by TLC .
Q. How can discrepancies in NMR data be resolved when characterizing derivatives of this compound?
Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Using deuterated DMSO or CDCl₃ to stabilize proton environments .
- Performing 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
Q. What methodologies assess the compound's bioactivity against cancer cell lines?
- Cell viability assays : MTT or SRB assays at varying concentrations (e.g., 1–100 µM) to determine IC₅₀ values .
- Apoptosis markers : Flow cytometry with Annexin V/PI staining to evaluate mechanisms .
- Controls : Include cisplatin or doxorubicin as positive controls and solvent-only treatments as negative controls .
Q. How to design experiments to study the effect of substituents on the pyridyl ring on biological activity?
- Synthetic diversification : Introduce electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups at the pyridyl 4-position .
- Structure-activity relationship (SAR) : Compare IC₅₀ values of derivatives against parental and resistant cancer cell lines .
- Molecular docking : Simulate interactions with target proteins (e.g., EGFR) to rationalize activity trends .
Methodological Challenges & Contradictions
Q. How to troubleshoot low yields during the coupling of the oxadiazole-thioacetamide moiety?
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Temperature control : Stirring at room temperature (RT) instead of reflux can prevent side reactions in sensitive steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) improves isolation of pure products .
Q. Why might spectral data for derivatives contradict predicted structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
